molecular formula C11H16N2O4 B7579108 N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide

Cat. No. B7579108
M. Wt: 240.26 g/mol
InChI Key: QDHUCHPNQOBBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide, also known as DMP 777, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of pyridine and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 is not fully understood. However, it is believed to work by activating the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in the antioxidant response. This pathway is activated in response to oxidative stress and inflammation, and it helps to protect cells from damage.
Biochemical and Physiological Effects:
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the production of reactive oxygen species and inflammatory cytokines. These effects help to protect cells from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 in lab experiments is its high purity and yield. This makes it easier to obtain consistent results and reduces the risk of contamination. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777. One area of research is to further investigate its potential use as a neuroprotective agent. This could involve studying its effects in animal models of neurodegenerative diseases and conducting clinical trials in humans. Another area of research is to investigate its potential use in other areas, such as cancer treatment and cardiovascular disease. Finally, more research is needed to fully understand the mechanism of action of N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777, which could lead to the development of more targeted therapies.

Synthesis Methods

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been synthesized using various methods, including the reaction of 2,3-dihydroxy-2-methylpropylamine with 3-cyanopyridine-2-carboxylic acid methyl ester, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 2,3-dihydroxy-2-methylpropylamine with 3-cyanopyridine-2-carboxylic acid, followed by methylation of the resulting intermediate. These methods have been used to produce N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 with high purity and yield.

Scientific Research Applications

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as a neuroprotective agent. Studies have shown that N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(16,7-14)6-13-9(15)8-4-3-5-12-10(8)17-2/h3-5,14,16H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUCHPNQOBBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(N=CC=C1)OC)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide

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